molecular formula C6H10OS B2935871 6-methylthian-3-one CAS No. 43152-90-5

6-methylthian-3-one

Cat. No.: B2935871
CAS No.: 43152-90-5
M. Wt: 130.21
InChI Key: GKSBXEZXFKWXMU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthian-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-methylthiophene with a suitable base, followed by oxidation to form the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methylthian-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

Scientific Research Applications

6-Methylthian-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazole: A parent compound with a similar ring structure but without the methyl group.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Oxazole: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness: 6-Methylthian-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its methyl group at the 6-position influences its interaction with biological targets and its overall stability .

Properties

IUPAC Name

6-methylthian-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5-2-3-6(7)4-8-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBXEZXFKWXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43152-90-5
Record name 6-methylthian-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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